(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
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Overview
Description
(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[54002,4]undecane is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Introduction of functional groups: Methoxy and phenyl groups are introduced through substitution reactions.
Purification: The final compound is purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichlorocobalt
Uniqueness
(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[54002,4]undecane is unique due to its specific tricyclic structure and the presence of both methoxy and phenyl groups
Properties
Molecular Formula |
C14H16O5 |
---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane |
InChI |
InChI=1S/C14H16O5/c1-15-14-12-11(18-12)10-9(17-14)7-16-13(19-10)8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3/t9-,10-,11-,12-,13-,14+/m1/s1 |
InChI Key |
HQTCRHINASMQOA-UQPQVDFHSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]2[C@H](O2)[C@H]3[C@H](O1)CO[C@H](O3)C4=CC=CC=C4 |
Canonical SMILES |
COC1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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